

Unlocking Synergistic Potential: (-)-Epigallocatechin Gallate and Chemotherapy

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Compound of Interest

Compound Name: (-)-Gallocatechin gallate

Cat. No.: B1674408

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A detailed comparison of the synergistic effects of (-)-Epigallocatechin Gallate (EGCG) with common chemotherapy drugs, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Note on Nomenclature: The user's query specified **(-)-gallocatechin gallate** (GCG). However, the vast majority of published research on the synergistic effects of green tea catechins with chemotherapy focuses on (-)-epigallocatechin gallate (EGCG), the most abundant and biologically active catechin. It is highly probable that the query intended to refer to EGCG. Therefore, this guide will focus on the extensive data available for EGCG's synergistic activities.

I. Quantitative Analysis of Synergistic Effects

The synergy between EGCG and chemotherapy drugs is often quantified using the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism. The half-maximal inhibitory concentration (IC₅₀) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%. A decrease in the IC₅₀ of a chemotherapy drug when combined with EGCG is a strong indicator of a synergistic or sensitizing effect.

Table 1: Synergistic Effects of EGCG and Cisplatin in Ovarian Cancer Cells

Cell Line	Drug	IC50 (µM) - Drug Alone	IC50 (µM) - Combination	Combination Index (CI)
A2780	Cisplatin	1.45	Not explicitly stated, but synergy demonstrated	<1 (most synergistic at 0/4h administration)
EGCG	4.46			
A2780cisR	Cisplatin	6.64	Not explicitly stated, but synergy demonstrated	<1 (synergistic in resistant cells)
EGCG	11.80			

Data synthesized from studies on human ovarian cancer cell lines. The 0/4h administration refers to the addition of Cisplatin 4 hours before EGCG, which was found to be the most synergistic sequence.[\[1\]](#)[\[2\]](#)

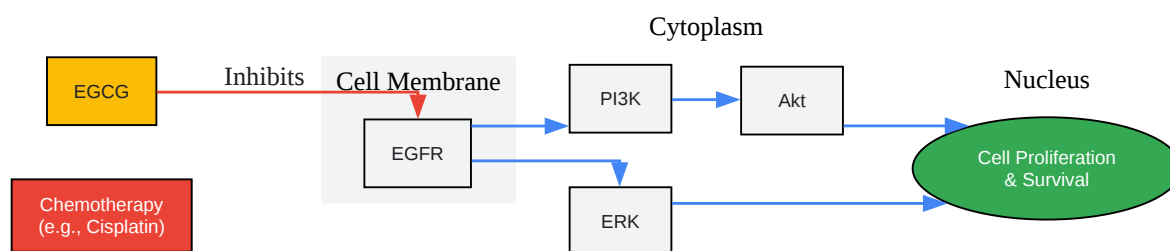
Table 2: Synergistic Effects of EGCG and Doxorubicin in Prostate Cancer Cells

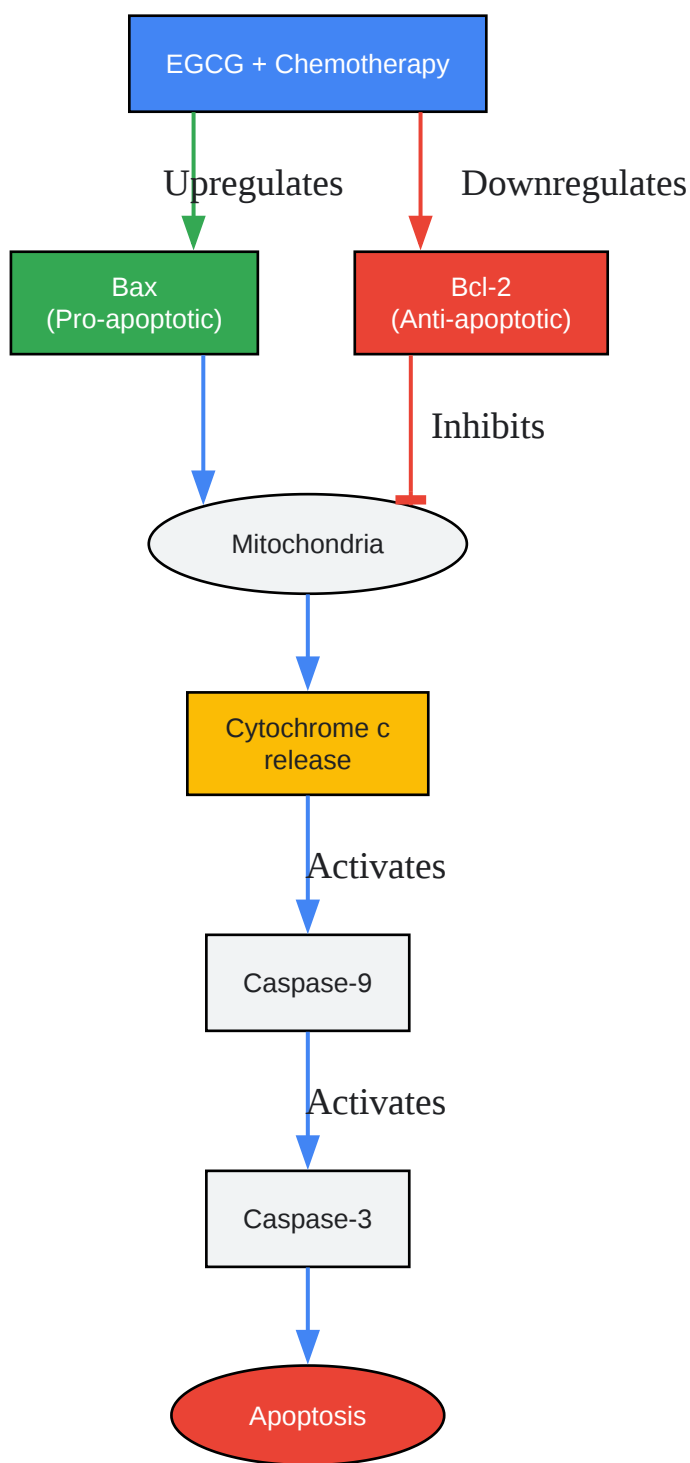
Cell Line	Drug	IC50 - Drug Alone	Combination Treatment	Outcome
PC-3ML	Doxorubicin	Not specified (low nM range)	20 µM EGCG + 2 nM Doxorubicin	Synergistic inhibition of cell growth
EGCG	20 µM			

Data from studies on human prostate cancer cell lines, demonstrating that a non-toxic concentration of EGCG can significantly enhance the efficacy of a low dose of Doxorubicin.[\[3\]](#)

II. Key Signaling Pathways in Synergistic Action

EGCG's synergistic effects are mediated through the modulation of multiple intracellular signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the EGFR/Akt/ERK survival pathway and the intrinsic apoptosis pathway.





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